molecular formula C24H46N4O10 B3118048 tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid CAS No. 2306248-51-9

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid

Cat. No.: B3118048
CAS No.: 2306248-51-9
M. Wt: 550.6
InChI Key: KBOMHWIBSAZVOI-KAVFMPKWSA-N
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Description

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid: is a chemical compound with the molecular formula C13H24N2O7. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid involves multiple steps. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the methoxy group and the carbamate moiety. The final step involves the formation of the oxalic acid salt. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-KAVFMPKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid
Reactant of Route 2
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid
Reactant of Route 3
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid
Reactant of Route 4
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid

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